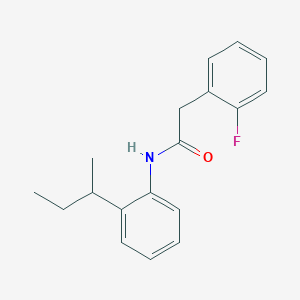![molecular formula C11H16N2O3 B4879489 N-[2-(2-methoxyphenoxy)ethyl]-N'-methylurea](/img/structure/B4879489.png)
N-[2-(2-methoxyphenoxy)ethyl]-N'-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-methoxyphenoxy)ethyl]-N'-methylurea, also known as AWD 122-08, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of N-[2-(2-methoxyphenoxy)ethyl]-N'-methylurea 122-08 is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. In cancer research, this compound 122-08 has been found to inhibit the activity of the enzyme DNA topoisomerase IIα, which is involved in DNA replication and repair. Inflammation studies have shown that this compound 122-08 can inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. In neurological disorders, this compound 122-08 has been found to activate the protein kinase B (Akt) signaling pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects:
This compound 122-08 has been found to have a variety of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. In cancer research, this compound 122-08 has been found to inhibit cell proliferation and induce apoptosis in tumor cells. Inflammation studies have shown that this compound 122-08 can reduce inflammation and oxidative stress. In neurological disorders, this compound 122-08 has been found to improve cognitive function and protect against neuronal damage.
Advantages and Limitations for Lab Experiments
The advantages of using N-[2-(2-methoxyphenoxy)ethyl]-N'-methylurea 122-08 in lab experiments include its potential as a therapeutic agent in a variety of diseases, its ability to inhibit certain enzymes and signaling pathways, and its anti-cancer, anti-inflammatory, and neuroprotective effects. The limitations of using this compound 122-08 in lab experiments include the need for further research to fully understand its mechanism of action, the potential for off-target effects, and the need for appropriate dosing and administration.
Future Directions
There are many potential future directions for research on N-[2-(2-methoxyphenoxy)ethyl]-N'-methylurea 122-08. These include further studies on its mechanism of action, exploration of its potential as a therapeutic agent in a variety of diseases, and investigation of its potential in combination with other drugs or therapies. Additionally, further research is needed to determine the optimal dosing and administration of this compound 122-08 for different conditions.
Synthesis Methods
The synthesis of N-[2-(2-methoxyphenoxy)ethyl]-N'-methylurea 122-08 involves the reaction of 2-methoxyphenol with ethylene oxide to form 2-(2-methoxyphenoxy)ethanol. This is then reacted with methyl isocyanate to form the final product, this compound.
Scientific Research Applications
N-[2-(2-methoxyphenoxy)ethyl]-N'-methylurea 122-08 has been studied for its potential as a therapeutic agent in a variety of diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound 122-08 has been found to inhibit the growth of tumor cells and induce apoptosis. Inflammation studies have shown that this compound 122-08 can reduce inflammation and oxidative stress. In neurological disorders, this compound 122-08 has been found to have neuroprotective effects and improve cognitive function.
properties
IUPAC Name |
1-[2-(2-methoxyphenoxy)ethyl]-3-methylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-12-11(14)13-7-8-16-10-6-4-3-5-9(10)15-2/h3-6H,7-8H2,1-2H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQSWIJLLQJSEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCCOC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-chloro-4-[(1-chloro-2-naphthyl)oxy]phenyl}-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B4879406.png)
![methyl {[3-(aminocarbonyl)-4,5,6-trimethyl-2-pyridinyl]thio}acetate](/img/structure/B4879416.png)
![4-[(1,3-benzodioxol-5-ylmethyl)amino]butan-1-ol hydrochloride](/img/structure/B4879419.png)
![N-1-naphthyl-6-[(4-phenyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B4879426.png)


![N-mesityl-2-{4-[(propylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4879453.png)
![4,5-dimethoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-nitrobenzamide](/img/structure/B4879458.png)
![N-[4-(benzyloxy)phenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B4879471.png)
![5-(4-chlorophenyl)-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4879479.png)
![5-(difluoromethyl)-3-methyl-1-[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4879487.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3-pyridinylmethyl)-1-piperazinecarboxamide](/img/structure/B4879495.png)
![3-(4-fluorophenyl)-2-methyl-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4879503.png)
![ethyl 5-acetyl-4-methyl-2-{[({5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4879506.png)